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Introduction
Imidogen (NH), a simple diatomic radical, plays a crucial role in a variety of chemical

environments, from interstellar media to combustion processes and biological systems. Its

reactive nature and rich electronic structure make it a subject of intense scientific scrutiny.

Understanding the electronic states of NH is fundamental to elucidating reaction mechanisms,

developing accurate spectroscopic probes, and modeling complex chemical kinetics. This

guide provides a comprehensive overview of the known electronic states of imidogen, detailing

their spectroscopic properties, the experimental methods used for their characterization, and

the transitions that govern their interactions.

Electronic States of Imidogen (NH)
The electronic states of NH are characterized by their term symbols, which denote the total

electronic spin multiplicity (2S+1), the projection of the orbital angular momentum on the

internuclear axis (Λ), and the symmetry of the electronic wavefunction. The ground state of

imidogen is a triplet state, designated as X³Σ⁻. In addition to the ground state, NH possesses

a series of low-lying singlet and triplet excited states.
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The following table summarizes the key spectroscopic constants for the most well-

characterized electronic states of imidogen. These parameters are essential for predicting and

interpreting the spectroscopic behavior of the molecule.

Electroni
c State

Term
Symbol

Excitatio
n Energy
(T₀)
(cm⁻¹)

Vibration
al
Frequenc
y (ωₑ)
(cm⁻¹)

Rotationa
l
Constant
(Bₑ)
(cm⁻¹)

Bond
Length
(rₑ) (Å)

Radiative
Lifetime

Ground

State
X³Σ⁻ 0 3282.2 16.661 1.0367 -

Excited

States
a¹Δ 12589.2 3215.7 16.353 1.043 Long-lived

b¹Σ⁺ 21213.7 3333.0 16.892 1.029 ~450 ns

A³Π 29777.0 3127.8 16.342 1.037 ~425 ns[1]

c¹Π 37888.0 2950.0 15.18 1.079 ~364 ns[1]

d¹Σ⁺ 49780.0 - 17.6 1.009 -

e¹Π - - - - -

1⁵Σ⁻ Repulsive - - - -

Experimental Protocols for Characterizing NH
Electronic States
A variety of sophisticated experimental techniques are employed to probe the electronic

structure and dynamics of the imidogen radical. These methods allow for the precise

determination of the spectroscopic constants listed above and provide insights into the

formation and decay pathways of NH in different environments.
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REMPI is a highly sensitive and selective technique used to study the electronic states of

atoms and molecules.[2] In the context of NH, a tunable laser is used to excite the radical from

a lower electronic state (often the long-lived a¹Δ state) to a higher-lying resonant intermediate

state.[3] A second photon from the same or another laser then ionizes the molecule from this

excited state. By scanning the wavelength of the excitation laser and monitoring the resulting

ion signal, a spectrum corresponding to the transitions to the intermediate electronic state is

obtained.

Typical Experimental Workflow:

NH Radical Generation: Imidogen radicals are typically produced in the gas phase by

photolysis of a suitable precursor molecule, such as ammonia (NH₃) or hydrazoic acid (HN₃),

using a pulsed UV laser.

Molecular Beam Formation: The nascent NH radicals are often entrained in a supersonic jet

expansion. This process cools the radicals to very low rotational and vibrational

temperatures, simplifying the resulting spectra and aiding in their assignment.

Laser Excitation and Ionization: The molecular beam is intersected by one or more tunable

laser beams. A common scheme is a (2+1) REMPI process, where two photons excite the

molecule to a resonant state, and a third photon ionizes it.[3]

Ion Detection: The resulting ions are then detected, typically using a time-of-flight (TOF)

mass spectrometer, which separates the ions based on their mass-to-charge ratio.

Spectral Analysis: The ion signal is recorded as a function of the excitation laser wavelength,

yielding the REMPI spectrum. Analysis of the rotational and vibrational structure within the

spectrum allows for the determination of the spectroscopic constants of the intermediate

electronic state.

Time-Resolved Fourier Transform Infrared (TR-FTIR)
Emission Spectroscopy
TR-FTIR emission spectroscopy is a powerful tool for studying the vibrational and rotational

energy levels within the electronic states of transient species like NH.[4][5][6][7] This technique
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is particularly well-suited for investigating the ground electronic state and observing the

population dynamics of different energy levels.

Typical Experimental Workflow:

NH Radical Generation: NH radicals are produced in an excited state, often within a

discharge flow cell. A common method involves a pulsed electrical discharge through a

mixture of gases, such as N₂ and H₂ or Ar and NH₃.[4][5][6][7]

Infrared Emission: As the excited NH radicals relax to lower energy levels, they emit infrared

radiation.

Fourier Transform Spectrometer: The emitted infrared radiation is collected and passed

through a Michelson interferometer, the core component of an FTIR spectrometer.

Interferogram Acquisition: The interferometer modulates the infrared signal, producing an

interferogram, which is a record of the intensity of the radiation as a function of the optical

path difference.

Time Resolution: By synchronizing the pulsed generation of the NH radicals with the data

acquisition of the spectrometer, it is possible to obtain time-resolved spectra, providing

information on the temporal evolution of the radical population.

Fourier Transformation and Spectral Analysis: A mathematical operation called a Fourier

transform is applied to the interferogram to convert it into a conventional spectrum of

intensity versus frequency. Analysis of the positions and intensities of the lines in the

spectrum provides information about the vibrational and rotational energy levels of the NH

radical.

Cavity Ring-Down Spectroscopy (CRDS)
CRDS is an extremely sensitive absorption spectroscopy technique used for detecting and

quantifying trace amounts of reactive species like NH.[8][9] It achieves its high sensitivity by

effectively creating a very long absorption path length within a high-finesse optical cavity.[8]

Typical Experimental Workflow:
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High-Finesse Optical Cavity: The core of a CRDS setup is an optical cavity formed by two

highly reflective mirrors (typically >99.99% reflectivity).

NH Radical Introduction: The NH radicals, generated by a suitable method (e.g., photolysis

or discharge), are introduced into the optical cavity.

Laser Pulse Injection: A short pulse of laser light, tuned to a specific absorption wavelength

of NH, is injected into the cavity.

"Ring-Down" Measurement: The laser pulse is trapped between the mirrors, bouncing back

and forth thousands of times. With each reflection, a tiny fraction of the light is transmitted

through the mirrors. The intensity of the light leaking out of the cavity decays exponentially

over time.

Decay Time Measurement: A sensitive photodetector measures the decay of the light

intensity, known as the "ring-down" time.

Absorption Calculation: In the presence of an absorbing species like NH, the ring-down time

will be shorter because some of the light is absorbed by the radicals in addition to the small

losses at the mirrors. By measuring the ring-down time with and without the NH radicals

present, the absorption due to the radicals can be precisely determined.

Spectral Acquisition: By scanning the wavelength of the laser across an absorption feature of

NH and measuring the ring-down time at each wavelength, a highly sensitive absorption

spectrum can be obtained.

Transitions and Signaling Pathways
The electronic states of imidogen are interconnected through a series of radiative and non-

radiative transitions. These transitions, often depicted in a Jablonski diagram, govern the fate of

an excited NH radical and are fundamental to its photochemistry and photophysics.

Electronic Transitions in Imidogen (NH)
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Caption: Electronic state transitions and decay pathways in Imidogen (NH).

The diagram above illustrates the key electronic transitions in the imidogen radical. These

include:

Absorption: The excitation of an electron from a lower to a higher electronic state upon

absorption of a photon.

Fluorescence: The radiative decay from an excited state to a lower state of the same spin

multiplicity.

Intersystem Crossing (ISC): A non-radiative transition between two electronic states with

different spin multiplicities (e.g., from a singlet to a triplet state).[10][11][12][13] This process

is formally spin-forbidden but can occur through spin-orbit coupling.

Internal Conversion (IC): A non-radiative transition between two electronic states with the

same spin multiplicity.[10][11][12][13][14] The excess energy is dissipated as vibrational

energy.
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Predissociation: A process where a molecule in a bound excited electronic state transitions

to a repulsive electronic state, leading to dissociation of the molecule. For NH, the A³Π state

is known to be predissociated by the repulsive 1⁵Σ⁻ state.[15]

Conclusion
The electronic states of imidogen present a rich and complex landscape that is fundamental to

its chemistry. The continued application of advanced experimental techniques, coupled with

theoretical calculations, will undoubtedly lead to a deeper understanding of this important

radical. For researchers in fields ranging from astrophysics to drug development, a thorough

knowledge of the electronic structure and dynamics of NH is indispensable for interpreting

experimental observations and developing predictive models of chemical reactivity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubs.rsc.org/zh-tw/content/articlelanding/2022/cp/d2cp01271e/unauth
https://pubs.rsc.org/zh-tw/content/articlelanding/2022/cp/d2cp01271e/unauth
https://pubs.rsc.org/zh-tw/content/articlelanding/2022/cp/d2cp01271e/unauth
https://pubs.rsc.org/zh-tw/content/articlelanding/2022/cp/d2cp01271e/unauth
https://pubs.rsc.org/en/content/articlelanding/2022/cp/d2cp01271e
https://pubs.rsc.org/en/content/articlelanding/2022/cp/d2cp01271e
https://pubs.rsc.org/en/content/articlelanding/2022/cp/d2cp01271e
https://pubs.rsc.org/en/content/articlelanding/2022/cp/d2cp01271e
https://www.researchgate.net/publication/361155523_Internal_Conversion_and_Intersystem_Crossing_Dynamics_based_on_Coupled_Potential_Energy_Surfaces_with_full_geometry-dependent_spin-orbit_and_derivative_couplings_Nonadiabatic_photodissociation_dynamic
https://fiveable.me/photochemistry/unit-6/internal-conversion-intersystem-crossing/study-guide/RqAX9mKWao7ixlvo
https://en.wikipedia.org/wiki/Internal_conversion_(chemistry)
https://pubs.aip.org/aip/jcp/article/94/3/1913/952193/Radiative-and-nonradiative-decay-of-the-NH-ND-A-3
https://www.benchchem.com/product/b1232750#what-are-the-electronic-states-of-imidogen-nh
https://www.benchchem.com/product/b1232750#what-are-the-electronic-states-of-imidogen-nh
https://www.benchchem.com/product/b1232750#what-are-the-electronic-states-of-imidogen-nh
https://www.benchchem.com/product/b1232750#what-are-the-electronic-states-of-imidogen-nh
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1232750?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

